![molecular formula C25H30N4O6 B2409530 N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351586-99-6](/img/structure/B2409530.png)
N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C25H30N4O6 and its molecular weight is 482.537. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
A study by Richter et al. (2023) involved the examination of the crystal and molecular structures of a compound closely related to N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate. This was identified during the synthesis of an antitubercular agent, demonstrating its relevance in the field of tuberculosis research and drug development (Richter et al., 2023).
Pharmacokinetics of Novel ALK Inhibitors
Teffera et al. (2013) investigated the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, which included compounds structurally similar to the subject molecule. This study is important for understanding the metabolic behavior and potential therapeutic applications of these compounds in cancer treatment (Teffera et al., 2013).
Alzheimer's Disease Treatment
In the context of Alzheimer's disease, Sağlık and ÇEVİK (2020) synthesized benzimidazole-hydrazone derivative compounds, including one structurally similar to the compound , and evaluated their acetylcholinesterase inhibition activities. This illustrates the potential application of such compounds in the development of treatments for neurodegenerative diseases like Alzheimer's (Sağlık & ÇEVİK, 2020).
Impurities in Drug Development
Kancherla et al. (2018) identified unknown impurities in drug batches, including structures similar to the compound , using chromatographic methods. This research is significant in the pharmaceutical industry for ensuring drug purity and safety (Kancherla et al., 2018).
PET Tracers for Orexin2 Receptors
Liu et al. (2012) worked on radiosynthesis of potential PET tracers for orexin2 receptors, which included compounds structurally similar to the subject molecule. This research contributes to the development of diagnostic tools in neurology and pharmacology (Liu et al., 2012).
Glycine Transporter 1 Inhibitor Development
Yamamoto et al. (2016) identified a compound as a potent glycine transporter 1 (GlyT1) inhibitor. This work highlights the importance of such compounds in developing treatments for central nervous system disorders (Yamamoto et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(2-methylbenzimidazol-1-yl)methyl]piperidine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2.C2H2O4/c1-3-29-22-11-7-5-9-20(22)25-23(28)26-14-12-18(13-15-26)16-27-17(2)24-19-8-4-6-10-21(19)27;3-1(4)2(5)6/h4-11,18H,3,12-16H2,1-2H3,(H,25,28);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSILLAKCYNHLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.